
Ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C11H16O4. It is a derivative of cyclohexene, featuring an ethoxy group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl vinyl ether in the presence of a base, followed by cyclization and esterification. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated control systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 3-ethoxy-5-oxocyclohexane-1-carboxylate.
Reduction: Formation of ethyl 3-ethoxy-5-hydroxycyclohex-3-ene-1-carboxylate.
Substitution: Formation of various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the biosynthesis of fatty acids or nucleotides, leading to altered cellular functions.
Comparación Con Compuestos Similares
Ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate: Differing by the presence of a hydroxy group instead of an ethoxy group.
Ethyl 3-ethoxy-5-oxocyclohexane-1-carboxylate: Differing by the saturation of the cyclohexene ring.
Ethyl 3-ethoxy-5-hydroxycyclohex-3-ene-1-carboxylate: Differing by the presence of a hydroxy group in addition to the ethoxy group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63723-94-4 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-3-14-10-6-8(5-9(12)7-10)11(13)15-4-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
DNAAKHWXTGLLGQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=O)CC(C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


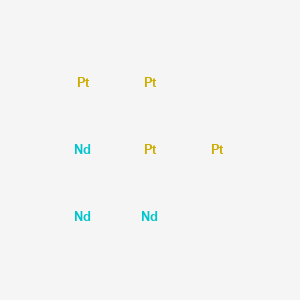
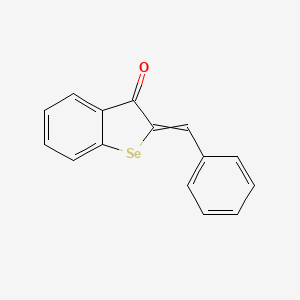
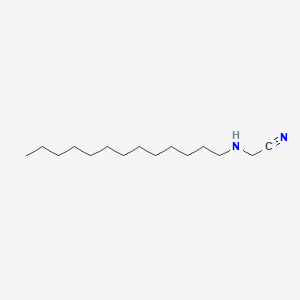
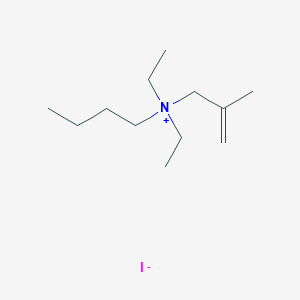


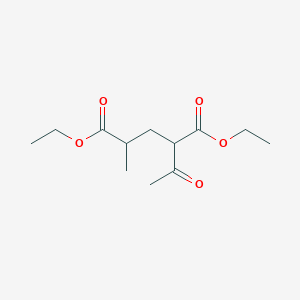
![3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane](/img/structure/B14510569.png)
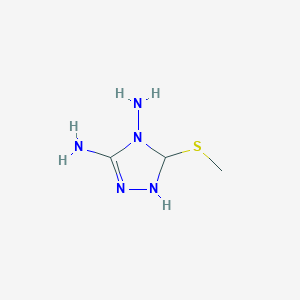
![Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride](/img/structure/B14510582.png)
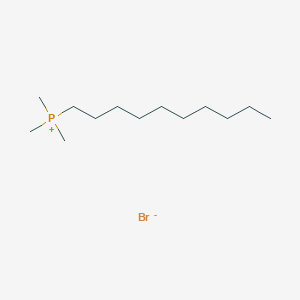
![Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate](/img/structure/B14510600.png)
![1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14510608.png)
![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)
